Omtriptolide sodium

Descripción general

Descripción

Omtriptolide sódico es un derivado de la triptolida, un triepoxi diterpeno aislado de la hierba medicinal china Tripterygium wilfordii Hook F. Este compuesto ha despertado un gran interés debido a sus potentes propiedades antitumorales, inmunosupresoras y antiinflamatorias . Omtriptolide sódico es conocido por su mayor solubilidad en agua en comparación con la triptolida, lo que lo convierte en un candidato más viable para aplicaciones clínicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de omtriptolide sódico implica varios pasos, comenzando con la triptolida. El proceso incluye:

Oxidación: La triptolida se oxida usando reactivos como el periodato de sodio (NaIO4) y el ácido m-cloroperbenzoico (m-CPBA).

Reducción: El producto oxidado se reduce luego usando borohidruro de sodio (NaBH4) para producir omtriptolida.

Métodos de producción industrial: La producción industrial de omtriptolide sódico típicamente implica la extracción a gran escala de triptolida de Tripterygium wilfordii, seguida de los pasos sintéticos mencionados anteriormente. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Omtriptolide sódico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales a la molécula.

Reactivos y condiciones comunes:

Oxidación: Periodato de sodio (NaIO4), ácido m-cloroperbenzoico (m-CPBA).

Reducción: Borohidruro de sodio (NaBH4).

Sustitución: Diversos reactivos orgánicos dependiendo del grupo funcional deseado.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de omtriptolida, cada uno con propiedades farmacológicas únicas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Omtriptolide sodium exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Case Studies

- Colitis Model : In a dextran sulfate sodium-induced colitis mouse model, treatment with this compound significantly reduced inflammation and improved clinical scores compared to controls .

- Rheumatoid Arthritis : Research indicates that this compound can be effectively used in conjunction with nanocarriers to enhance its anti-inflammatory effects while minimizing toxicity .

Anticancer Applications

This compound has been identified as a promising agent in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Non-Small Cell Lung Cancer : In vitro studies have shown that this compound can induce apoptosis in non-small cell lung cancer cells while reducing chemotherapy resistance .

- Combination Therapies : Clinical trials have explored the use of this compound combined with other chemotherapeutic agents, showing enhanced efficacy against various cancer types while managing side effects effectively .

Immunosuppressive Applications

Due to its immunosuppressive effects, this compound is being researched for its potential in treating autoimmune diseases.

Case Studies

- Systemic Lupus Erythematosus : Preliminary studies indicate that this compound may reduce disease severity in lupus models by suppressing autoreactive T cells and inflammatory cytokines .

- Psoriasis Treatment : Clinical trials have demonstrated significant improvements in psoriasis patients treated with this compound, showing a reduction in the Psoriasis Area Severity Index (PASI) scores compared to control groups .

Safety and Toxicity Considerations

Despite its therapeutic potential, the use of this compound is associated with certain toxicities that must be managed.

Toxicity Profile

Research has identified liver toxicity as a significant concern, alongside nephrotoxicity and cardiotoxicity at higher doses. Strategies involving nanocarriers aim to reduce these adverse effects while maintaining therapeutic efficacy .

Data Summary Table

Mecanismo De Acción

Omtriptolide sódico ejerce sus efectos a través de múltiples mecanismos:

Objetivos moleculares: Se dirige a los canales de calcio dependientes de voltaje (VDCC) e inhibe la activación de los linfocitos T.

Vías implicadas: Induce la apoptosis modulando varias vías de señalización, incluida la inhibición del factor nuclear-kappa B (NF-κB) y la activación de las caspasas.

Compuestos similares:

Triptolida: El compuesto principal con propiedades farmacológicas similares pero menor solubilidad en agua.

Minnelida: Un profármaco soluble en agua de la triptolida con mayor biodisponibilidad.

PG490-88Na: Otro derivado de la triptolida con propiedades farmacocinéticas mejoradas.

Singularidad: Omtriptolide sódico se destaca por su mayor solubilidad en agua, lo que lo hace más adecuado para aplicaciones clínicas en comparación con su compuesto principal, la triptolida. Su capacidad para modular múltiples objetivos moleculares y vías también contribuye a su potencial terapéutico único .

Comparación Con Compuestos Similares

Triptolide: The parent compound with similar pharmacological properties but lower water solubility.

Minnelide: A water-soluble prodrug of triptolide with enhanced bioavailability.

PG490-88Na: Another derivative of triptolide with improved pharmacokinetic properties.

Uniqueness: Omtriptolide sodium stands out due to its enhanced water solubility, making it more suitable for clinical applications compared to its parent compound, triptolide. Its ability to modulate multiple molecular targets and pathways also contributes to its unique therapeutic potential .

Actividad Biológica

Omtriptolide sodium, a derivative of the natural product triptolide, has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Overview of this compound

This compound (also known as PG490-88Na) is a prodrug designed to enhance the solubility and bioavailability of triptolide, which is known for its potent anti-cancer and anti-inflammatory properties. The compound has been developed to mitigate the nephrotoxicity associated with triptolide while retaining its therapeutic efficacy .

This compound exerts its biological effects through several mechanisms:

- Inhibition of Fibrosis : Studies indicate that this compound can inhibit fibrosis in various tissues by modulating signaling pathways such as TGF-β and NF-κB. It has shown efficacy in animal models of pulmonary fibrosis, where it reduced myofibroblast activation and extracellular matrix deposition .

- Anti-inflammatory Effects : The compound also exhibits significant anti-inflammatory properties. Research demonstrates that this compound can suppress the production of pro-inflammatory cytokines and inhibit inflammatory cell infiltration in tissues affected by ischemia-reperfusion injury .

- Antitumor Activity : In vitro and in vivo studies have highlighted omtriptolide's ability to induce apoptosis in cancer cells. It has been shown to activate pathways such as BDNF-AKT and inhibit Wnt/β-catenin signaling, contributing to its antitumor effects .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Nephrotoxicity : While triptolide is associated with renal toxicity, this compound has been designed to reduce this risk. Studies involving human kidney cells (HK-2) have shown that at certain dosages, this compound causes less morphological and functional damage compared to triptolide .

- Efficacy in Rheumatoid Arthritis : Clinical trials have demonstrated that this compound is effective in reducing symptoms and disease activity in patients with rheumatoid arthritis. Its anti-inflammatory properties are believed to play a crucial role in this therapeutic effect .

Case Studies and Clinical Trials

Several studies have documented the effects of this compound:

- Clinical Study on Rheumatoid Arthritis : In a small clinical trial, patients treated with this compound showed significant improvement in joint swelling and pain compared to placebo .

- Animal Model Studies : In a study involving bleomycin-induced pulmonary fibrosis in mice, treatment with this compound resulted in decreased collagen deposition and improved lung function metrics, suggesting its potential for treating fibrotic diseases .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

Número CAS |

195883-09-1 |

|---|---|

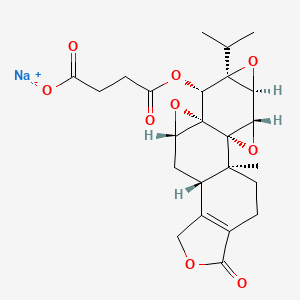

Fórmula molecular |

C24H27NaO9 |

Peso molecular |

482.5 g/mol |

Nombre IUPAC |

sodium;4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoate |

InChI |

InChI=1S/C24H28O9.Na/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26;/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26);/q;+1/p-1/t13-,14-,17-,18-,20+,21-,22-,23+,24+;/m0./s1 |

Clave InChI |

GLBMIEFQNYULDO-UFZHVSJGSA-M |

SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

SMILES isomérico |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

SMILES canónico |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Omtriptolide sodium; YM 274; YM-274; YM274. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.